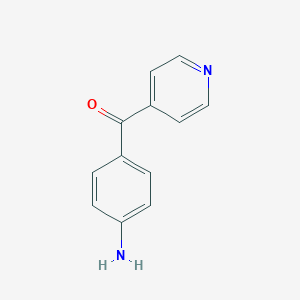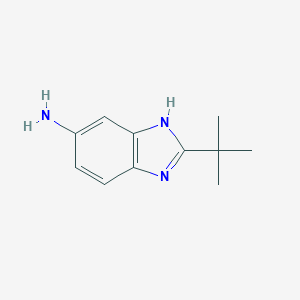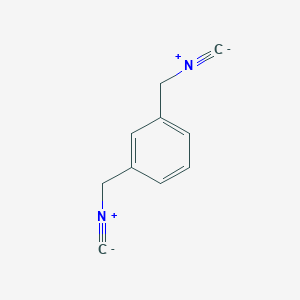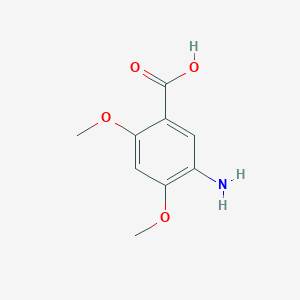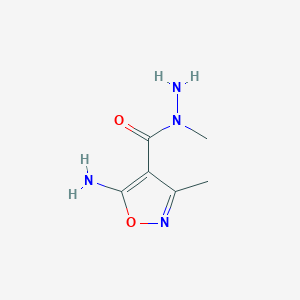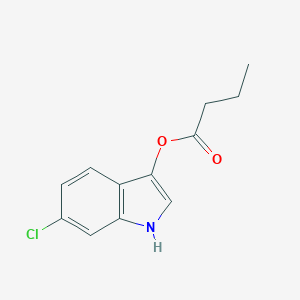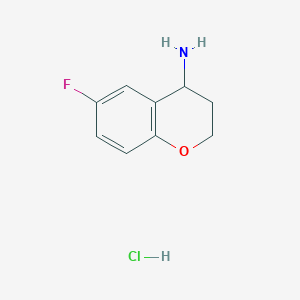
6-Fluorochroman-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-fluorochroman derivatives has been explored through various synthetic routes aiming at introducing the fluoro group into the chroman framework. A common approach involves the condensation of acid chlorides with different amines in the presence of triethylamine and dichloroethane as a solvent, yielding novel 6-fluoro-chroman derivatives with antimicrobial properties (B. Priya et al., 2005). Additionally, the electrophilic amination of fluoro-phenols with diazenes in the presence of ZrCl4 leads to the introduction of amino groups and the removal of the fluoro substituent, showcasing the versatility of fluoro-chroman synthesis strategies (S. Bombek et al., 2004).
Molecular Structure Analysis
The molecular structure of 6-fluorochroman derivatives is characterized by the presence of the fluorine atom at the 6-position of the chroman ring, which significantly affects the electronic distribution and chemical reactivity of the molecule. Structural modifications, such as the introduction of an oxo or an optically active hydroxy moiety at the chroman C-4 position, have been shown to affect receptor selectivity, demonstrating the impact of molecular structure on biological activity (T. Yasunaga et al., 1998).
Aplicaciones Científicas De Investigación
1. Antagonistic Properties at 5-HT1A Receptors
A series of 6-fluorochroman derivatives, including 6-Fluorochroman-4-amine hydrochloride, were evaluated as potential antagonists for the 5-HT1A receptor. These compounds were synthesized and assessed for their antagonist activities in forskolin-stimulated adenylate cyclase assays in CHO cells expressing human 5-HT1A receptors. Some derivatives exhibited selective antagonist activities, differentiating from alpha1-adrenergic and D2-dopaminergic receptors. This study highlights the potential of 6-Fluorochroman-4-amine hydrochloride in neurological research and drug development (Yasunaga et al., 1998).
2. Fluorogenic and Fluorochromic Probe Development
6-Fluorochroman-4-amine hydrochloride's structural analogs have been utilized in developing fluorogenic and fluorochromic probes. A study explored the fluorescence properties of these compounds in various solvents, noting the strongest fluorescence increase in water. These properties are crucial in designing probes for analytical and biological applications, including fluorescent microscopy and flow cytometry in aqueous mediums (Danilkina et al., 2021).
3. Antimicrobial Applications
Derivatives of 6-Fluorochroman, including 6-Fluorochroman-4-amine hydrochloride, have shown promising antimicrobial properties. One study synthesized novel derivatives and evaluated their efficacy against various pathogenic strains. Certain compounds exhibited better inhibitory activity than standard drugs, showcasing their potential as novel antimicrobial agents (Priya et al., 2005).
4. Synthesis of Fluorine-Substituted Derivatives for Anti-Inflammatory Applications
Research on fluorine-substituted derivatives, including 6-Fluorochroman-4-amine hydrochloride, highlighted their potential in anti-inflammatory applications. The study synthesized and characterized these derivatives, observing their inhibitory effects on LPS-induced NO secretion. This indicates the compound's potential in developing anti-inflammatory drugs (Sun et al., 2019).
5. Application in Liquid Chromatography and Spectrofluorimetry
6-Fluorochroman-4-amine hydrochloride and its derivatives have been used as fluorogenic derivatizing agents for primary and secondary amines in liquid chromatography and spectrofluorimetry. Their ability to produce fluorescent thiazoloquinolines makes them valuable for sensitive and specific detection in these analytical techniques (Bernstein et al., 1993).
Safety And Hazards
The safety information for 6-Fluorochroman-4-amine hydrochloride indicates that it has several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMBQKMHABXVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611698 |
Source


|
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochroman-4-amine hydrochloride | |
CAS RN |
191609-45-7 |
Source


|
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
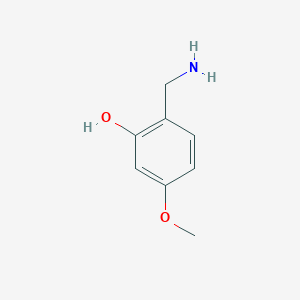

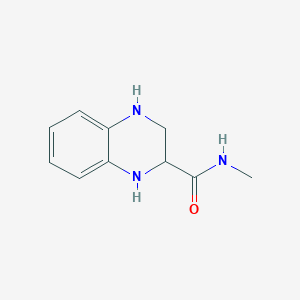
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)


